5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Attachment of the pyrazole to the phenyl ring: This step involves a nucleophilic substitution reaction where the pyrazole is attached to a phenyl ring substituted with a leaving group.
Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Sulfonamide formation: The final step involves the reaction of the thiophene derivative with chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with benzene or furan rings.
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S2/c16-14-6-7-15(23-14)24(21,22)18-10-13(20)11-2-4-12(5-3-11)19-9-1-8-17-19/h1-9,13,18,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNMUDSJFJVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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